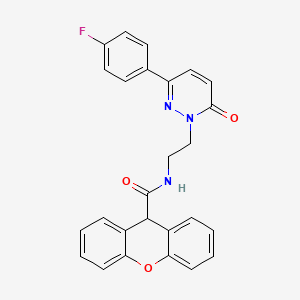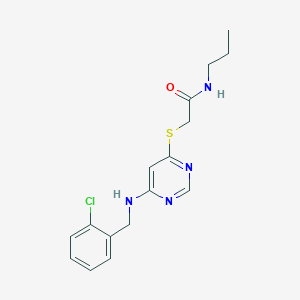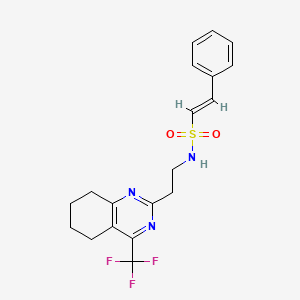
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20F3N3O2S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality (E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activities :
- Compounds related to this chemical structure have been studied for their anticancer activities. For instance, derivatives of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline showed inhibitory effects on extracellular regulated kinase1/2 (ERK1/2) phosphorylation and displayed anticancer activities in various cancer cell lines, including PC3, BGC823, and Bcap37 (Zhang et al., 2013).
Synthesis and Biochemical Evaluation :
- N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines were synthesized and evaluated, highlighting the versatility of these compounds in chemical synthesis and potentially in biological applications (Tonkikh et al., 2005).
Cyclization and Synthesis Methods :
- Studies on the synthesis of related tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine compounds, involving cyclization techniques, demonstrate the importance of these chemical structures in the field of synthetic organic chemistry (Saitoh et al., 2001).
Electrochemical Methods in Synthesis :
- The electrochemical synthesis of related compounds provides insights into alternative and innovative methods of producing these complex molecules, opening doors for more efficient and environmentally friendly chemical processes (Kumari & Sharma, 2011).
P-Glycoprotein-Mediated Multidrug Resistance :
- Derivatives of this chemical structure have been explored as reversal agents for P-glycoprotein-mediated multidrug resistance in cancer, highlighting their potential therapeutic applications (Liu et al., 2015).
Inhibitory Activity Against Dihydrofolate Reductase :
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have shown significant potency and selectivity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, offering potential for antitumor and antimicrobial applications (Gangjee et al., 1995).
X-ray Diffraction Characterization :
- The structural characterization of related compounds using X-ray diffraction provides crucial insights into their molecular architecture, which is vital for understanding their chemical and biological properties (Quintana et al., 2016).
Fluorescence Study and Complexation with Zn2+ :
- The preparation and characterization of fluorophores similar to this compound, especially in their interaction with Zn2+, highlight their potential use in biochemical assays and sensors (Coleman et al., 2010).
作用機序
Target of Action
Similar compounds have been found to targetNitric oxide synthase in the brain .
Biochemical Pathways
The interaction with nitric oxide synthase suggests that it may be involved in the regulation of nitric oxide production, which plays a key role in various physiological processes including neurotransmission, immune response, and regulation of cell death .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may confer increased stability and lipophilicity , which could potentially influence its bioavailability.
Result of Action
Given its potential interaction with nitric oxide synthase, it may influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. The trifluoromethyl group in the compound may increase its stability , potentially making it more resistant to environmental factors.
特性
IUPAC Name |
(E)-2-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c20-19(21,22)18-15-8-4-5-9-16(15)24-17(25-18)10-12-23-28(26,27)13-11-14-6-2-1-3-7-14/h1-3,6-7,11,13,23H,4-5,8-10,12H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZSORZLAPYPIJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


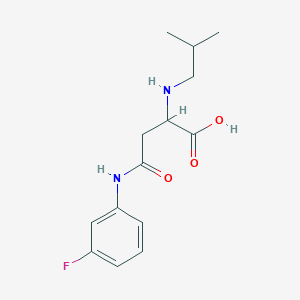
![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)
![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)
![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)
![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)
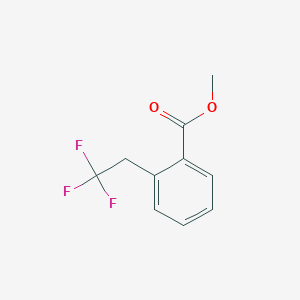
![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)
![2-(ethylthio)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2451731.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2451732.png)
